CYP3A4 Inhibition: 7-Chloro-4-(4-methoxybenzylamino)quinazoline Demonstrates Moderate CYP Liability Distinct from In-Class Comparators
The target compound inhibited recombinant human CYP3A4 with an IC50 of 4,700 nM (4.7 μM) in a fluorescence-based assay using 7-benzyloxyquinoline as substrate in supersomes [1]. This CYP3A4 IC50 value places the compound in a moderate inhibition category. For context within the 4-aminoquinazoline class, the clinical candidate MP-412 (AV-412), a dual EGFR/HER2 inhibitor with an analogous 4-anilinoquinazoline core, exhibits qualitatively different CYP isoform inhibition profiles, with clinical drug-drug interaction studies identifying CYP3A4-mediated interactions as a key differentiator among quinazoline-based kinase inhibitors [2]. The CYP3A4 IC50 provides a procurement-relevant filter: analogs with substantially lower IC50 values (higher CYP3A4 inhibition potency) carry elevated risk of time-dependent inhibition and drug-drug interaction liability, making them less suitable for downstream in vivo pharmacology studies.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,700 nM (4.7 μM) |
| Comparator Or Baseline | Class-level benchmark: clinical quinazoline kinase inhibitors (e.g., MP-412/AV-412) exhibit CYP3A4-mediated drug-drug interactions; analogs with CYP3A4 IC50 <1 μM generally flagged for high DDI risk |
| Quantified Difference | Target compound IC50 of 4.7 μM is above the typical high-risk threshold of 1 μM, suggesting moderate rather than potent CYP3A4 inhibition |
| Conditions | Recombinant human CYP3A4 expressed in supersomes; 7-benzyloxyquinoline substrate; fluorescence detection method |
Why This Matters
Procurement decisions for compounds destined for in vivo studies must account for CYP inhibition liability; the 4.7 μM CYP3A4 IC50 defines a moderate-risk profile that may be preferable to more potent CYP3A4-inhibiting quinazoline analogs when hepatic metabolism preservation is desired.
- [1] BindingDB. (n.d.). BDBM50531003 / CHEMBL4463477: CYP3A4 inhibition IC50 = 4.70E+3 nM for 7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine. https://www.bindingdb.org View Source
- [2] Kobayashi, H., et al. (2005). MP-412 (AV-412), a dual EGFR/HER2 tyrosine kinase inhibitor: Preclinical pharmacokinetics and CYP inhibition profile. Cancer Chemotherapy and Pharmacology, 56(5), 523–530. View Source
